(5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-17(12-11-14(22-18-12)13-3-1-8-21-13)19-6-5-16(24-10-7-19)15-4-2-9-23-15/h1-4,8-9,11,16H,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJOLDUXSXHVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a hybrid molecule that combines features of isoxazole and thiazepane, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, synthesizing data from various studies, and presenting case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be represented as follows:
This structure includes a furan ring, an isoxazole moiety, and a thiazepane component, which may contribute to its pharmacological properties.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of isoxazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the furan and thiophene rings may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial targets .
2. Anti-inflammatory Effects
Research indicates that isoxazole derivatives possess anti-inflammatory properties. A study demonstrated that certain isoxazole compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound may exhibit similar activity through its structural components that interact with COX enzymes .
3. Analgesic Properties
The analgesic potential of isoxazole derivatives has been explored in various models. For example, some derivatives were shown to reduce pain responses in animal models induced by inflammatory agents. The mechanism often involves modulation of pain pathways through COX inhibition or other inflammatory mediators .
Case Study 1: Synthesis and Evaluation
In a study conducted by Rajanarendar et al., several isoxazole derivatives were synthesized and evaluated for their biological activities. The derivatives exhibited significant COX inhibitory activity and were tested for anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that compounds with specific substitutions on the phenyl ring enhanced both potency and solubility .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of furan-containing isoxazoles. The study employed a series of microbial assays against Gram-positive and Gram-negative bacteria as well as fungi. Results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the furan moiety could lead to enhanced antimicrobial properties .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Results/Findings |
|---|---|---|
| Antimicrobial | Isoxazole Derivatives | Effective against S. aureus and E. coli |
| Anti-inflammatory | Isoxazole Derivatives | Significant COX inhibition; reduced paw edema |
| Analgesic | Isoxazole Derivatives | Pain reduction in carrageenan model |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound combines a thiazepane ring (7-membered sulfur-nitrogen heterocycle), isoxazole (5-membered N-O ring), furan (oxygen-containing aromatic ring), and thiophene (sulfur-containing aromatic ring). These features contribute to:
- Reactivity : The isoxazole and thiophene moieties enable electrophilic substitution reactions, while the thiazepane’s conformational flexibility allows interactions with biological targets .
- Biological Activity : The furan and thiophene rings enhance lipophilicity, improving membrane permeability. Isoxazole is associated with anti-inflammatory and antimicrobial properties, while thiazepane derivatives often exhibit CNS activity .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1 : Formation of the thiazepane ring via cyclization of a thiol-containing precursor with a dihalide or epoxide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the thiazepane with the isoxazole-furan fragment using a carbonyl linker (e.g., via Friedel-Crafts acylation or Ullmann coupling) .
- Optimization : Yield and purity depend on solvent polarity (e.g., DCM vs. DMF), temperature (60–80°C for cyclization), and catalyst (e.g., piperidine for condensation reactions). HPLC is critical for purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Targeted Modifications :
- Thiazepane : Introduce substituents (e.g., methyl, phenyl) at the 4-position to alter ring rigidity and binding affinity .
- Isoxazole : Replace the furan with other heterocycles (e.g., pyridine) to modulate electronic effects .
- Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cell-based models (e.g., antimicrobial susceptibility testing) to correlate structural changes with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Standardization : Ensure consistent purity (>95%, verified via NMR and LC-MS) and solvent systems (e.g., DMSO concentration <1% in cell assays) .
- Controls : Include reference compounds (e.g., known COX-2 inhibitors) to validate assay conditions .
- Data Triangulation : Combine in vitro results with in silico docking (e.g., AutoDock Vina) to identify plausible binding modes .
Q. What methodologies assess chemical stability under varying pH and temperature?
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Degradation Product Characterization : Employ high-resolution MS and ¹H/¹³C NMR to identify byproducts (e.g., hydrolysis of the methanone group) .
Q. How to integrate computational modeling with experimental data for mechanism elucidation?
- Molecular Docking : Simulate interactions with targets (e.g., serotonin receptors) using crystal structures from the PDB. Prioritize binding poses with lowest ΔG values .
- Validation : Compare docking results with mutagenesis studies (e.g., alanine scanning of receptor residues) to confirm critical interactions .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Challenges :
- Purification : Column chromatography becomes impractical; switch to recrystallization or continuous flow systems .
- Yield Drop : Optimize stoichiometry (e.g., excess acyl chloride for coupling) and use microwave-assisted synthesis to reduce reaction times .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .
Q. Notes
- Always validate synthetic batches with orthogonal techniques (e.g., NMR + HRMS) .
- Advanced studies require collaboration between synthetic chemists, pharmacologists, and computational biologists to address multidisciplinary challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
